molecular formula C5H9NO B13151670 6-Oxa-7-azabicyclo[3.1.1]heptane

6-Oxa-7-azabicyclo[3.1.1]heptane

Cat. No.: B13151670
M. Wt: 99.13 g/mol
InChI Key: AYRXLJYMPKLQFV-UHFFFAOYSA-N
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Description

6-Oxa-7-azabicyclo[3.1.1]heptane is a bicyclic compound that features both an oxygen and a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-7-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

6-Oxa-7-azabicyclo[3.1.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxa-7-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that are not accessible to other molecules, thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

6-Oxa-7-azabicyclo[3.1.1]heptane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct physicochemical properties and reactivity.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

6-oxa-7-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C5H9NO/c1-2-4-6-5(3-1)7-4/h4-6H,1-3H2

InChI Key

AYRXLJYMPKLQFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2NC(C1)O2

Origin of Product

United States

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